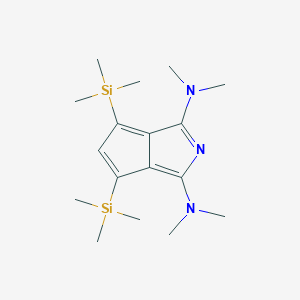
2-Amino-3-hydroxybenzoate de méthyle
Vue d'ensemble
Description
Methyl 2-amino-3-hydroxybenzoate, or M2AHB, is a small organic compound with a wide range of applications in scientific research. It is a derivative of benzoic acid and is a colorless, crystalline solid at room temperature. M2AHB is an important intermediate in the synthesis of numerous pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of various dyes, pigments, and other materials. Furthermore, M2AHB is used in the study of biochemical and physiological processes, as well as in the development of new drugs and treatments.
Applications De Recherche Scientifique
Synthèse organique
“2-Amino-3-hydroxybenzoate de méthyle” est utilisé comme une matière première importante et un intermédiaire en synthèse organique . La synthèse organique est une méthode de préparation des composés organiques. C'est une science basée sur un ensemble de principes et de concepts qui régissent la conception des voies de synthèse, y compris la sélection des réactifs et des conditions.
Produits pharmaceutiques
Ce composé trouve également son application dans l'industrie pharmaceutique . Il pourrait être utilisé dans la synthèse de divers médicaments. Cependant, les médicaments spécifiques qui utilisent ce composé ne sont pas mentionnés dans les sources.
Produits agrochimiques
Les produits agrochimiques sont des substances qui aident à la gestion des écosystèmes agricoles et des micro-organismes dans la zone agricole. Le composé “this compound” pourrait être utilisé dans la synthèse de divers produits agrochimiques .
Matière colorante
Les matières colorantes sont des substances utilisées pour donner de la couleur à une variété de matériaux. Ce composé pourrait potentiellement être utilisé dans la production de matières colorantes .
Safety and Hazards
“Methyl 2-amino-3-hydroxybenzoate” is classified as harmful to aquatic life and toxic to aquatic life with long-lasting effects . It is advised to avoid release to the environment, collect spillage, and dispose of contents/container to an approved waste disposal plant . It is also recommended to avoid dust formation, avoid contact with skin, eyes, or clothing, and avoid ingestion and inhalation .
Mécanisme D'action
Target of Action
Methyl 2-amino-3-hydroxybenzoate, also known as 3-hydroxyanthranilic acid methyl ester, is a derivative of anthranilic acid . Anthranilic acid and its derivatives are known to be building blocks for a wide range of microbial natural products . .
Mode of Action
Anthranilic acid derivatives are known to interact with various enzymes and proteins, leading to the biosynthesis of many natural heterocycles .
Biochemical Pathways
Methyl 2-amino-3-hydroxybenzoate is involved in the biosynthesis of several microbial natural products . It is converted into various natural heterocycles, including benzodiazepinones, fumiquinazolines, quinoxalines, phenoxazines, benzoxazolinates, quinolones, and phenazines . These compounds play crucial roles in various biological processes.
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption .
Result of Action
The compound’s involvement in the biosynthesis of various natural heterocycles suggests that it may have significant effects on cellular metabolism and function .
Action Environment
Like other chemical compounds, its stability and efficacy are likely to be influenced by factors such as temperature, ph, and the presence of other compounds .
Analyse Biochimique
Biochemical Properties
Methyl 2-amino-3-hydroxybenzoate plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules . It is involved in the metabolism of 4-amino-3-hydroxybenzoic acid via a dehydrogenative route, not via a hydrolytic route . This metabolic pathway differs considerably from the modified meta-cleavage pathway of 2-aminophenol and those previously reported for methyl- and chloro-derivatives .
Cellular Effects
It has been suggested that it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Methyl 2-amino-3-hydroxybenzoate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is metabolized via a dehydrogenative route, not via a hydrolytic route .
Temporal Effects in Laboratory Settings
The temporal effects of Methyl 2-amino-3-hydroxybenzoate in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are currently under study .
Dosage Effects in Animal Models
The effects of Methyl 2-amino-3-hydroxybenzoate vary with different dosages in animal models
Metabolic Pathways
Methyl 2-amino-3-hydroxybenzoate is involved in the metabolism of 4-amino-3-hydroxybenzoic acid via a dehydrogenative route . This metabolic pathway differs considerably from the modified meta-cleavage pathway of 2-aminophenol and those previously reported for methyl- and chloro-derivatives .
Propriétés
IUPAC Name |
methyl 2-amino-3-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-8(11)5-3-2-4-6(10)7(5)9/h2-4,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDIJXOCHGFQHCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20170178 | |
| Record name | Anthranilic acid, 3-hydroxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20170178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17672-21-8 | |
| Record name | Benzoic acid, 2-amino-3-hydroxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17672-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anthranilic acid, 3-hydroxy-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017672218 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anthranilic acid, 3-hydroxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20170178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-, ethyl ester](/img/structure/B50612.png)





